Cas no 478045-95-3 (3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone)

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone Chemical and Physical Properties
Names and Identifiers
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- 478045-95-3
- SMR000550058
- HMS579N18
- HMS2868N13
- AKOS005092693
- CHEMBL1381783
- MLS001165551
- 3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2-one
- 3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
- Bionet1_003876
- 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone
- 4P-722
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- Inchi: 1S/C14H10Cl2F3NO2/c15-9-2-1-8(11(16)6-9)5-10-12(21)3-4-20(13(10)22)7-14(17,18)19/h1-4,6,21H,5,7H2
- InChI Key: UNEGKJOMTTVNJB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CC1=C(C=CN(CC(F)(F)F)C1=O)O)Cl
Computed Properties
- Exact Mass: 351.0040684g/mol
- Monoisotopic Mass: 351.0040684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 4.1
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-25mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 25mg |
¥1375.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-100mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 100mg |
¥1901.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-20mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 20mg |
¥1173.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-5mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 5mg |
¥573.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-50mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 50mg |
¥1226.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-1mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 1mg |
¥464.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-10mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 10mg |
¥924.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619212-2mg |
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |
478045-95-3 | 98% | 2mg |
¥619.00 | 2024-05-12 |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone
Introduction to 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone (CAS No. 478045-95-3)
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 478045-95-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural features of this molecule, particularly its 2(1H)-pyridinone core, combined with the presence of electron-withdrawing and electron-donating substituents such as 2,4-dichlorobenzyl and trifluoroethyl groups, make it a versatile scaffold for drug discovery and medicinal chemistry applications.
The 3-(2,4-dichlorobenzyl) moiety introduces a strong electron-withdrawing effect through the chlorine atoms, which can influence the electronic properties of the molecule. This feature is particularly relevant in designing molecules with enhanced binding affinity to biological targets. On the other hand, the trifluoroethyl group at the 1-position adds lipophilicity and metabolic stability, which are crucial factors in drug development. These structural elements contribute to the compound's potential as an intermediate in synthesizing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The 2(1H)-pyridinone ring is known to be a common pharmacophore in many bioactive molecules, including kinase inhibitors and antimicrobial agents. The presence of a hydroxyl group at the 4-position further enhances its reactivity and potential for further derivatization.
In the context of current research, 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone has been explored as a lead compound in several pharmacological studies. Its structural motifs are reminiscent of known bioactive scaffolds that have shown efficacy against various diseases. For instance, pyridinone derivatives have been reported to exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation pathways. The unique combination of substituents in this compound suggests potential applications in modulating these pathways.
The trifluoroethyl group, a common feature in modern drug candidates, is known for its ability to improve pharmacokinetic properties such as solubility and bioavailability. This group can also enhance binding interactions by introducing additional hydrogen bonding opportunities or by influencing the conformational flexibility of the molecule. Such attributes make 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone an attractive candidate for further optimization.
One notable area of interest is its potential role as an intermediate in synthesizing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The ability to disrupt these interactions with small molecules has opened new avenues for therapeutic intervention. The structural complexity of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone provides a rich framework for designing molecules that can selectively interact with specific PPIs.
Moreover, the compound's stability under various conditions makes it suitable for industrial-scale synthesis and formulation into drug delivery systems. Researchers have been exploring methods to enhance its solubility and bioavailability while maintaining its biological activity. Techniques such as prodrug design and nanotechnology-based delivery systems are being investigated to improve therapeutic outcomes.
The hydroxyl group at the 4-position of the pyridinone ring is another key feature that warrants further investigation. Hydroxylated heterocycles are known to exhibit diverse biological activities due to their ability to participate in hydrogen bonding interactions with biological targets. This functional group can be modified through various chemical transformations to tailor the properties of the molecule for specific applications.
In summary,3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone (CAS No. 478045-95-3) represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features offer multiple opportunities for optimization and application in treating various diseases. As research continues to uncover new biological targets and mechanisms of action, this compound may play a significant role in developing next-generation therapeutics.
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